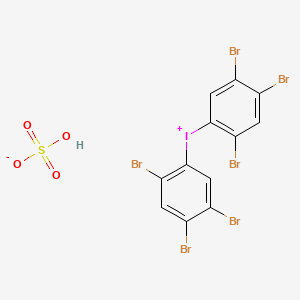
Bis(2,4,5-tribromophenyl)iodonium Hydrogen Sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,4,5-tribromophenyl)iodonium Hydrogen Sulfate is a chemical compound with the molecular formula C12H4Br6I·HO4S⁻. It is known for its use as an intermediate in the synthesis of various polybrominated diphenyl ethers, which are commonly used as flame retardants.
Vorbereitungsmethoden
The synthesis of Bis(2,4,5-tribromophenyl)iodonium Hydrogen Sulfate typically involves the reaction of 2,4,5-tribromophenyl iodide with a suitable oxidizing agent in the presence of sulfuric acid. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Analyse Chemischer Reaktionen
Bis(2,4,5-tribromophenyl)iodonium Hydrogen Sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where the iodonium group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Bis(2,4,5-tribromophenyl)iodonium Hydrogen Sulfate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of polybrominated diphenyl ethers, which are important flame retardants.
Biology: It is studied for its potential effects on biological systems, particularly its hepatotoxicity.
Medicine: Research is ongoing to understand its potential impacts on human health, especially during pregnancy.
Industry: It is used in the production of flame retardants for various materials.
Wirkmechanismus
The mechanism of action of Bis(2,4,5-tribromophenyl)iodonium Hydrogen Sulfate involves its interaction with molecular targets in biological systems. It can disrupt cellular processes by interacting with enzymes and other proteins, leading to hepatotoxic effects. The pathways involved in its action are still under investigation, but it is known to affect liver function and potentially other organs .
Vergleich Mit ähnlichen Verbindungen
Bis(2,4,5-tribromophenyl)iodonium Hydrogen Sulfate is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
2,2’,4,4’,5,6’-Hexabromodiphenyl ether: Another polybrominated diphenyl ether used as a flame retardant.
2,4,5-Tribromophenyl iodide: A precursor in the synthesis of this compound.
Other iodonium salts: Compounds with similar iodonium groups but different substituents.
These compounds share some chemical properties but differ in their specific applications and reactivity.
Eigenschaften
Molekularformel |
C12H5Br6IO4S |
|---|---|
Molekulargewicht |
851.6 g/mol |
IUPAC-Name |
bis(2,4,5-tribromophenyl)iodanium;hydrogen sulfate |
InChI |
InChI=1S/C12H4Br6I.H2O4S/c13-5-1-9(17)11(3-7(5)15)19-12-4-8(16)6(14)2-10(12)18;1-5(2,3)4/h1-4H;(H2,1,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
TYDYINVYCAVHAD-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(C(=CC(=C1Br)[I+]C2=C(C=C(C(=C2)Br)Br)Br)Br)Br.OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


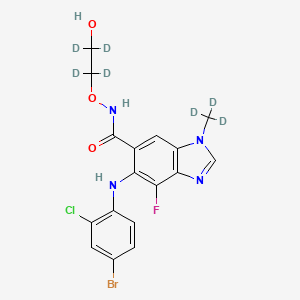
![2-[(2-cyclopropyl-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B13849066.png)
![rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol-d3](/img/structure/B13849074.png)
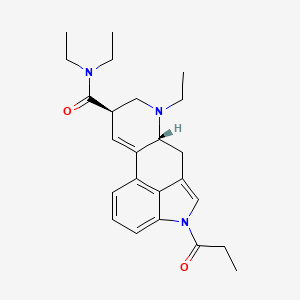
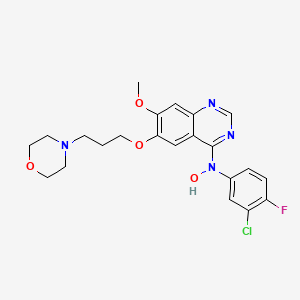
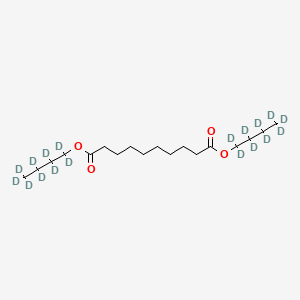
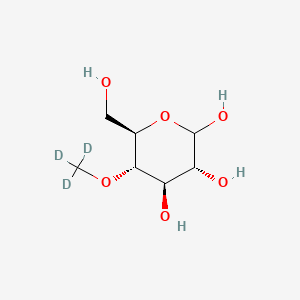
![3-Pyridin-3-ylpyrazolo[1,5-a]pyridine](/img/structure/B13849115.png)
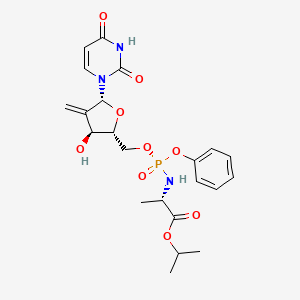
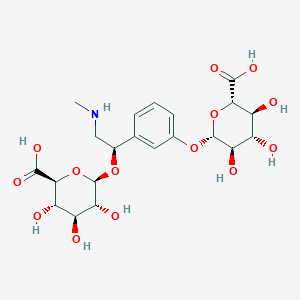
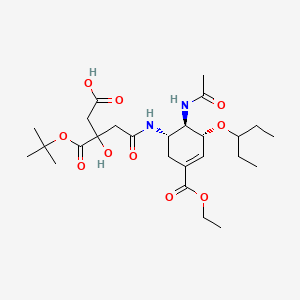
![[(2R)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B13849139.png)
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-[[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]methoxyimino]-oxacyclotetradecan-2-one](/img/structure/B13849142.png)

